4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-2-24-15-6-5-12(10-13(15)18)26(22,23)21-11-14-17(20-8-7-19-14)16-4-3-9-25-16/h3-10,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLNNUFUBFTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with related derivatives:
Key Observations:
- The fluoro substituent may enhance metabolic stability and electronic effects on the sulfonamide group .
- Heterocyclic Moieties: The pyrazine-furan system in the target compound contrasts with the pyrazolo-pyrimidine-chromenone system in , which has higher molecular weight and rigidity. The furan ring may contribute to hydrogen bonding or π-π interactions in biological targets.
Physicochemical and Electronic Properties
Q & A
Q. Optimization Parameters :
- Temperature : Controlled between 60–80°C to avoid side reactions (e.g., decomposition of the furan ring) .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yield in cross-coupling steps .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the ethoxy and fluoro groups .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace intermediates .
- X-Ray Crystallography : Resolves conformational stability, as demonstrated for analogous sulfonamides (e.g., bond angles of the pyrazine-furan system) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced: How can SAR studies evaluate substituent effects on biological activity?
Answer:
Methodology :
Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy or trifluoromethoxy groups) .
Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ measurements.
Computational Analysis : Compare binding energies via molecular docking.
Q. Example SAR Findings :
| Substituent Modification | Observed Impact on Activity | Reference |
|---|---|---|
| Replacement of pyrazine with pyrimidine | Reduced binding affinity (ΔG = +2.1 kcal/mol) | |
| Trifluoromethoxy at 4-position | Enhanced solubility and kinase selectivity | |
| Pyrazole ring introduction | Increased metabolic stability (t₁/₂ > 6 hrs) |
Advanced: How to resolve contradictions between computational and experimental binding data?
Answer:
Strategies :
Validation Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently .
Conformational Analysis : Compare X-ray structures of ligand-target complexes with docking poses to identify steric clashes or solvation effects .
Free Energy Perturbation (FEP) : Refine computational models by incorporating solvent and entropy effects .
Case Study : Discrepancies in predicted vs. observed IC₅₀ values for furan-containing analogs were resolved by identifying a hidden hydrophobic pocket in the target protein via crystallography .
Advanced: How do solvent and temperature influence reaction kinetics in intermediate synthesis?
Answer:
Experimental Design :
- Solvent Polarity : Higher polarity (e.g., DMSO) accelerates sulfonamide coupling but may destabilize intermediates. Kinetic studies show a 30% yield increase in acetonitrile vs. toluene .
- Temperature Effects : Elevated temperatures (70°C) reduce reaction time by 50% but risk furan ring decomposition. Arrhenius plots identify optimal ranges (50–60°C) .
Q. Data Analysis :
- Rate Constants : Determined via HPLC monitoring of intermediate consumption.
- Activation Energy : Calculated as 45 kJ/mol for the sulfonamide coupling step .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Enzymatic Assays : Test inhibition of carbonic anhydrase or tyrosine kinases using fluorogenic substrates .
- Cell-Based Assays : Measure antiproliferative activity in cancer cell lines (e.g., IC₅₀ in HeLa or MCF-7 cells) .
- Solubility Testing : Use shake-flask method with PBS (pH 7.4) to assess bioavailability .
Advanced: How does crystallography inform conformational stability?
Answer:
Methodology :
- Single-Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Data Collection : Synchrotron X-ray sources (λ = 0.9 Å) resolve electron density maps for the sulfonamide group and furan-pyrazine orientation .
Q. Key Findings :
- The ethoxy group adopts a gauche conformation, minimizing steric clash with the pyrazine ring.
- Hydrogen bonding between sulfonamide NH and pyrazine N stabilizes the structure (distance: 2.8 Å) .
Advanced: How to optimize molecular docking for atypical targets?
Answer:
Protocol :
Target Preparation : Include explicit water molecules in the binding pocket for hydration effects .
Flexible Docking : Allow rotation of the furan and pyrazine rings during simulation.
Post-Docking Analysis : Use molecular dynamics (MD) to assess stability over 100 ns trajectories .
Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values for a training set of 20 analogs (R² = 0.72) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
